molecular formula C12H12O3 B11800420 1-(5-Ethoxybenzofuran-3-yl)ethanone

1-(5-Ethoxybenzofuran-3-yl)ethanone

Cat. No.: B11800420
M. Wt: 204.22 g/mol
InChI Key: VYCCTFILLZPMAE-UHFFFAOYSA-N
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Description

1-(5-Ethoxybenzofuran-3-yl)ethanone is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxybenzofuran-3-yl)ethanone typically involves the reaction of 5-ethoxybenzofuran with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxybenzofuran-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Ethoxybenzofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxybenzofuran-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxybenzofuran-3-yl)ethanone
  • 1-(5-Hydroxybenzofuran-3-yl)ethanone
  • 1-(5,7-Dihydroxybenzofuran-3-yl)ethanone

Uniqueness

1-(5-Ethoxybenzofuran-3-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(5-ethoxy-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C12H12O3/c1-3-14-9-4-5-12-10(6-9)11(7-15-12)8(2)13/h4-7H,3H2,1-2H3

InChI Key

VYCCTFILLZPMAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)OC=C2C(=O)C

Origin of Product

United States

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